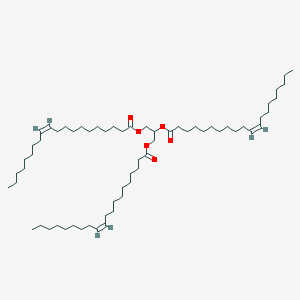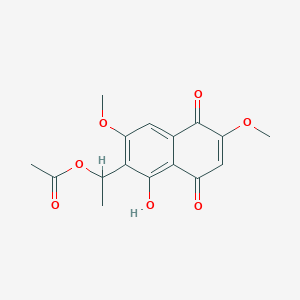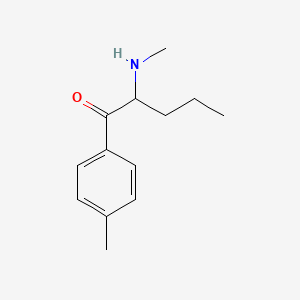
4-Methylpentedrone
説明
4-Methylpentedrone (also known as 4-MPD and 4-Methyl-α-methylamino-valerophenone) is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a higher homologue of 4-Methylmethcathinone (Mephedrone) and 4-Methylbuphedrone (4-MeMABP), and the p-Methyl analogue of Pentedrone .
Molecular Structure Analysis
The molecular formula of 4-Methylpentedrone is C13H19NO . The average mass is 205.296 Da and the monoisotopic mass is 205.146667 Da .Chemical Reactions Analysis
The specific chemical reactions involving 4-Methylpentedrone are not well-documented in the public domain. As a cathinone, it is likely to undergo similar reactions to other cathinones, which typically involve redox reactions and substitutions .Physical And Chemical Properties Analysis
4-Methylpentedrone has a density of 1.0±0.1 g/cm3, a boiling point of 313.0±25.0 °C at 760 mmHg, and a flash point of 113.0±23.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学的研究の応用
Identification and Analysis
4-Methylpentedrone (4-MPD), a new psychoactive substance (NPS), has been the subject of various studies focusing on its identification and analysis. For instance, Hamby et al. (2015) identified 4-MPD as a new "legal high" sold online, underscoring the challenges in correctly identifying such substances due to incorrect structures and nonexistent CAS numbers provided by internet vendors (Hamby et al., 2015). Additionally, Apirakkan et al. (2018) conducted analytical characterization of 4-MPD, among other cathinone derivatives, highlighting the importance of continuous monitoring and reporting of new synthetic derivatives in the field of forensic science (Apirakkan et al., 2018).
Metabolism and Pharmacokinetics
Studies have also been conducted on the metabolism and pharmacokinetics of substances like 4-MPD. Helfer et al. (2015) elucidated the metabolites of 4-MPD in human urine and pooled liver microsomes, which is crucial for the detection and identification of such substances in cases of suspected abuse (Helfer et al., 2015). This research is essential in forensic toxicology for a thorough risk assessment.
Chemical Characterization and Synthesis
Research into the chemical characterization and synthesis of 4-MPD and related compounds is vital for understanding their properties and potential applications. Westphal et al. (2012) discussed the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of designer drugs like pentedrone, a related compound, which aids in the structural elucidation of these substances (Westphal et al., 2012).
Toxicology and Public Health
The toxicological aspects of 4-MPD are also a key area of research. Valente et al. (2016) investigated the hepatotoxicity mechanisms triggered by designer cathinone drugs, including 4-MPD, in rat hepatocytes and HepaRG cells. This study sheds light on the in vitro hepatotoxic effects of synthetic cathinones and their potential health risks (Valente et al., 2016).
将来の方向性
特性
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVKBEDACKJNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032536 | |
| Record name | 4-Methylpentedrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpentedrone | |
CAS RN |
1373918-61-6 | |
| Record name | 1-Pentanone, 2-(methylamino)-1-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373918-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpentedrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373918616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpentedrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLPENTEDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83HJ935NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 4-methylpentedrone?
A1: 4-methylpentedrone is a synthetic cathinone that acts primarily as a potent inhibitor of the dopamine transporter (DAT), followed by norepinephrine transporter (NET) and serotonin transporter (SERT) []. This inhibition prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and resulting in stimulant effects.
Q2: Has 4-methylpentedrone been misidentified in online marketplaces?
A2: Yes, there have been instances where 4-methylpentedrone was misidentified and sold under incorrect names and CAS numbers by online vendors []. In one case, a sample marketed as 4-methylpentedrone was actually identified as 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone through GC-MS, NMR, and LC-EIS analyses []. This misidentification emphasizes the need for accurate analytical characterization of substances sold online.
Q3: What analytical techniques are commonly employed to identify and characterize 4-methylpentedrone?
A3: Several analytical techniques have been utilized to identify and characterize 4-methylpentedrone. These include gas chromatography-mass spectrometry (GC-MS) [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], liquid chromatography-electrospray ionization (LC-EIS) [], Fourier-transform infrared (FT-IR) spectroscopy [], high-resolution mass spectrometry (HRMS) [], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) []. These techniques provide complementary information regarding the structure, purity, and identity of the compound.
Q4: Have there been any reported cases of fatal intoxication involving 4-methylpentedrone?
A4: Yes, there have been documented cases of fatal intoxication involving 4-methylpentedrone, often in the context of "chemsex" []. This highlights the potential dangers associated with the use of this substance and underscores the need for further research on its toxicological profile and long-term effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
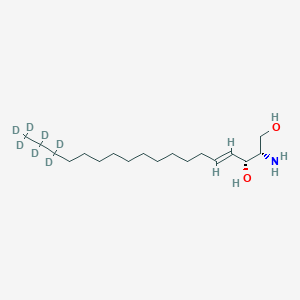
![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)

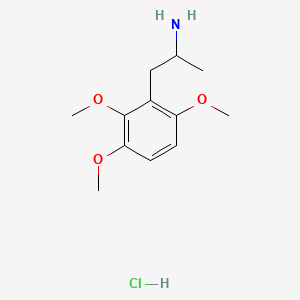
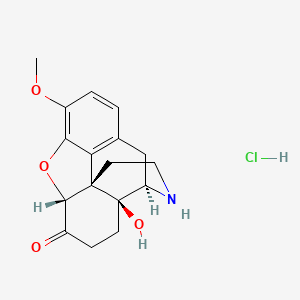

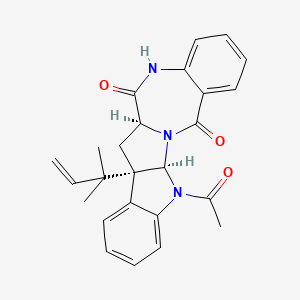
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
